molecular formula C18H19N3O3S2 B14935873 methyl (2E)-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate

methyl (2E)-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B14935873
M. Wt: 389.5 g/mol
InChI Key: OPGIAAQYLHGYSG-UHFFFAOYSA-N
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Description

Methyl (2E)-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (2E)-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and mechanisms of action.

Synthesis

The compound can be synthesized through various chemical reactions involving benzothiazole derivatives and thiazole structures. The synthesis often includes steps such as acylation and cyclization to form the thiazole ring, followed by esterification to yield the final product.

Biological Activity

Research has shown that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies indicate that compounds with similar structures to this compound demonstrate significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against a range of bacteria and fungi.

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coli32 µg/mL
Compound BStaphylococcus aureus16 µg/mL
Compound CCandida albicans64 µg/mL

2. Cholinesterase Inhibition

Some derivatives have been reported to inhibit cholinesterase enzymes, which are crucial in neurotransmission. The inhibition of these enzymes suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

3. Anti-inflammatory Effects

Research has indicated that similar thiazole compounds can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant for conditions like arthritis and other inflammatory disorders.

Case Study 1: Antimicrobial Efficacy

A study involving a series of synthesized benzothiazole derivatives showed that those with higher lipophilicity exhibited enhanced antibacterial activity against Gram-positive bacteria. The study concluded that structural modifications could lead to compounds with improved efficacy.

Case Study 2: Neuroprotective Potential

In a neuroprotection study, a related compound demonstrated significant protective effects on neuronal cells exposed to oxidative stress. This suggests that this compound may also possess neuroprotective properties.

The biological activities of the compound can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Cholinesterase Inhibition : The compound likely binds to the active site of cholinesterase enzymes, preventing acetylcholine breakdown and enhancing cholinergic signaling.
  • Anti-inflammatory Pathways : It may inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways, reducing inflammation.

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

methyl 2-[(2-methyl-1,3-benzothiazole-6-carbonyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O3S2/c1-9(2)7-14-15(17(23)24-4)20-18(26-14)21-16(22)11-5-6-12-13(8-11)25-10(3)19-12/h5-6,8-9H,7H2,1-4H3,(H,20,21,22)

InChI Key

OPGIAAQYLHGYSG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3=NC(=C(S3)CC(C)C)C(=O)OC

Origin of Product

United States

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